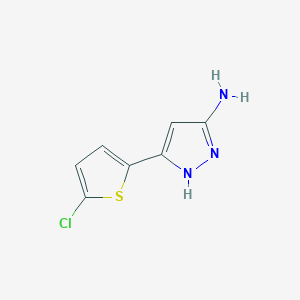

5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3S/c8-6-2-1-5(12-6)4-3-7(9)11-10-4/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOHWTUHWAZFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396687 | |

| Record name | 5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502133-09-7 | |

| Record name | 5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of β-Ketonitrile Derivatives

The most common route to 5-aminopyrazoles involves cyclocondensation of β-ketonitriles with hydrazines. For this compound, a β-ketonitrile precursor containing the 5-chlorothiophen-2-yl group is required.

- React 3-(5-chlorothiophen-2-yl)-3-oxopropanenitrile with hydrazine hydrate in ethanol under reflux.

- The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, followed by cyclization to form the pyrazole ring.

Key Data :

| Parameter | Condition/Result | Source |

|---|---|---|

| Yield | 45–60% | |

| Reaction Time | 4–6 hours | |

| Characterization | $$ ^1H $$ NMR, IR, HRMS |

- Direct formation of the 5-aminopyrazole scaffold.

- Scalable under mild conditions.

- Requires synthesis of the specialized β-ketonitrile precursor.

Suzuki–Miyaura Cross-Coupling

A palladium-catalyzed coupling reaction can introduce the 5-chlorothiophene group to a preformed pyrazole boronic ester.

- Synthesize 1H-pyrazol-3-amine-5-boronic acid pinacol ester .

- Couple with 2-bromo-5-chlorothiophene using Pd(OAc)$$2$$ (0.6–0.8 mol%), Na$$2$$CO$$3$$, and TBAB in THF/H$$2$$O.

Key Data :

| Parameter | Condition/Result | Source |

|---|---|---|

| Catalyst Loading | 0.6–0.8 mol% Pd(OAc)$$_2$$ | |

| Solvent System | THF/H$$_2$$O (3:1) | |

| Yield | 70–85% |

- High regioselectivity and functional group tolerance.

- Compatible with sensitive amines.

- Requires air-free conditions and specialized catalysts.

Post-Functionalization of Pyrazole Intermediates

This method involves synthesizing a 5-halo-1H-pyrazol-3-amine (e.g., 5-bromo) and performing nucleophilic aromatic substitution with 5-chlorothiophene-2-thiolate.

- React 5-bromo-1H-pyrazol-3-amine with 5-chlorothiophene-2-thiol in DMF using CuI as a catalyst.

Key Data :

| Parameter | Condition/Result | Source |

|---|---|---|

| Catalyst | CuI (10 mol%) | |

| Temperature | 100°C | |

| Yield | 50–65% |

- Flexibility in modifying substituents post-cyclization.

- Moderate yields due to competing side reactions.

Solid-Phase Synthesis

Resin-bound β-ketonitriles can be used for combinatorial library synthesis.

- Immobilize 3-(5-chlorothiophen-2-yl)-3-oxopropanenitrile on Wang resin.

- Treat with hydrazine hydrate, followed by cleavage with TFA.

Key Data :

| Parameter | Condition/Result | Source |

|---|---|---|

| Purity | >90% | |

| Throughput | High (parallel synthesis) |

- Ideal for high-throughput screening.

- Requires specialized equipment for solid-phase chemistry.

Summary of Methods

| Method | Yield Range | Key Strengths | Key Challenges |

|---|---|---|---|

| Cyclocondensation | 45–60% | Direct, one-step | Precursor synthesis |

| Suzuki Coupling | 70–85% | High selectivity | Catalyst cost |

| Post-Functionalization | 50–65% | Modularity | Side reactions |

| Solid-Phase Synthesis | >90% purity | High throughput | Technical complexity |

Chemical Reactions Analysis

Types of Reactions

5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine exhibit promising anticancer properties. For instance, derivatives containing the chlorothiophene moiety have demonstrated significant inhibition of cancer cell proliferation. The mechanisms appear to involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation .

Antithrombotic Potential

The compound has been explored as a thrombin inhibitor, which is critical for developing antithrombotic agents. Research shows that derivatives with the chlorothiophenyl group exhibit nanomolar inhibitory activity against thrombin, making them candidates for treating thrombotic diseases such as myocardial infarction and ischemic stroke. For example, certain analogs have shown IC50 values as low as 16 nM, indicating strong inhibitory effects .

Anti-inflammatory Effects

In addition to its anticancer and antithrombotic properties, this compound may possess anti-inflammatory activity. Pyrazole derivatives are often investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Compounds derived from pyrazoles have been shown to selectively inhibit COX-2, providing a pathway for developing new anti-inflammatory drugs .

Case Study 1: Thrombin Inhibition

A study reported on the synthesis of a series of pyrazole-based thrombin inhibitors revealed that the introduction of the 5-chlorothiophenyl group significantly enhanced thrombin inhibition compared to other substituents. The study highlighted that structural modifications at specific positions on the pyrazole ring could lead to variations in biological activity, emphasizing the importance of careful design in drug development .

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer activity, several pyrazole derivatives were synthesized and screened against various cancer cell lines. Compounds with the chlorothiophenyl group were found to exhibit potent cytotoxic effects, with mechanisms involving apoptosis induction being elucidated through further cellular assays .

Mechanism of Action

The mechanism of action of 5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation . The thiophene ring’s electronic properties also make it useful in materials science, where it can participate in charge transfer processes.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Compounds with bulky substituents (e.g., 3,5-dimethoxyphenylethyl in ) may exhibit reduced bioavailability due to steric hindrance.

- Bioactivity: Analogs like N-[4-(Dimethylamino)benzyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-amine (SI92) demonstrate the role of amino and aryl groups in modulating anticancer activity .

Research Findings and Challenges

- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Cl, CF₃) on the pyrazole ring correlate with enhanced bioactivity in analogs like 4-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine () .

- Synthetic Limitations : Multi-step syntheses (e.g., ’s 42% yield over two steps) highlight challenges in scaling production .

- Regulatory Considerations : Safety data for analogs like 5-(phenylmethoxymethyl)-1H-pyrazol-3-amine () emphasize the need for rigorous toxicity profiling .

Biological Activity

5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound, supported by research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the introduction of the 5-chlorothiophenyl group into the pyrazole framework. The structural modifications enhance its interaction with biological targets, particularly in the context of thrombin inhibition and anticancer activity.

Thrombin Inhibition

Recent studies have highlighted the efficacy of pyrazole derivatives as thrombin inhibitors, with this compound being a notable example. The compound exhibits a serine-trapping mechanism that allows it to covalently bind to the active site of thrombin, specifically targeting Ser195.

Key Findings:

- IC50 Values: The compound has demonstrated low IC50 values ranging from 16 nM to 419 nM , indicating potent inhibitory activity against thrombin compared to other derivatives .

- Mechanism of Action: The covalent modification leads to transient inhibition, allowing for potential reversibility which may reduce immunogenic responses associated with permanent modifications .

Anticancer Activity

In addition to thrombin inhibition, this compound has been evaluated for its anticancer properties.

Study Results:

- Cell Lines Tested: The compound was tested against HT-29 (colon cancer) and PC-3 (prostate cancer) cell lines.

- In Vitro Activity: It exhibited significant antiproliferative effects with IC50 values comparable to established chemotherapeutics like Doxorubicin .

- In Vivo Studies: In models such as the chorioallantoic membrane (CAM), the compound showed a marked reduction in microvessel density (MVD), suggesting antiangiogenic properties .

Comparative Analysis of Biological Activities

| Activity | IC50 Value | Mechanism | Reference |

|---|---|---|---|

| Thrombin Inhibition | 16 nM | Serine-trapping | |

| Antiproliferative (HT-29) | 6.43 µM | Cell cycle arrest | |

| Antiproliferative (PC-3) | 9.83 µM | Induction of apoptosis |

Case Studies and Research Findings

- Thrombin Inhibition Study : A study demonstrated that derivatives containing the 5-chlorothiophenyl moiety were significantly more potent than their phenyl counterparts, emphasizing the importance of structural diversity in enhancing biological activity .

- Anticancer Efficacy : In vivo studies using Ehrlich ascites carcinoma-bearing mice showed that selected pyrazole derivatives led to a substantial increase in survival rates, indicating promising therapeutic potential .

Q & A

Q. What are the key synthetic routes for 5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Chlorination of thiophene derivatives (e.g., 5-chlorothiophen-2-carbaldehyde) to introduce the chloro-substituent.

- Step 2 : Condensation with hydrazine derivatives to form the pyrazole ring. Ethanol or acetic acid is often used as a solvent under reflux (60–80°C) .

- Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) should be systematically varied. For example, continuous flow reactors can improve yield and reduce side reactions in scaled-up syntheses .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR to confirm the pyrazole NH group (δ 4.8–5.2 ppm) and chlorothiophene protons (δ 7.1–7.5 ppm). IR spectroscopy validates NH stretching (3200–3400 cm) .

- Computational Analysis : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, such as HOMO-LUMO gaps, to correlate with reactivity .

Q. What common chemical transformations does this compound undergo?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : The chlorine atom on the thiophene ring can be replaced with amines or thiols under basic conditions (e.g., KCO/DMF, 80°C) .

- Oxidation : Reaction with m-CPBA oxidizes the thiophene ring to a sulfone, altering electronic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls).

- Meta-Analysis : Compare datasets across studies to identify outliers. For example, discrepancies in IC values may arise from variations in compound purity (>95% HPLC recommended) .

Q. What strategies enhance target selectivity when designing derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents on the pyrazole or thiophene rings. For example:

- Adding electron-withdrawing groups (e.g., -CF) to the thiophene improves kinase inhibition .

- Bulky substituents on the pyrazole reduce off-target binding .

- Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .

Q. What analytical challenges exist in quantifying this compound in complex matrices, and how can they be addressed?

- Methodological Answer :

- Challenge : Co-elution with matrix components in HPLC.

- Solution : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Confirm peaks via tandem MS (MRM mode) .

Q. How do solvent polarity and temperature affect regioselectivity in nucleophilic substitutions?

- Methodological Answer :

- Polar Solvents (e.g., DMF): Stabilize transition states, favoring substitution at the thiophene’s 5-position.

- Low Temperatures (0–25°C): Favor kinetic control (meta products), while higher temperatures (80°C) favor thermodynamic control (para products) .

Q. What computational approaches predict the pharmacokinetic properties of derivatives?

- Methodological Answer :

- QSAR Models : Train models using descriptors like logP, polar surface area, and molecular weight.

- Molecular Dynamics : Simulate blood-brain barrier permeability using CHARMM force fields .

Q. How can proposed reaction mechanisms for modifications be validated experimentally?

- Methodological Answer :

- Isotopic Labeling : Use -labeled hydrazine to track pyrazole ring formation via -NMR .

- Intermediate Trapping : Quench reactions at short intervals and analyze intermediates via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.